molecular formula C21H23NO2S B2880923 (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 2035021-98-6

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No. B2880923
CAS RN: 2035021-98-6
M. Wt: 353.48
InChI Key: IQNPZFGVQQGHSN-NTEUORMPSA-N
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Description

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-613 and has been studied extensively for its ability to inhibit the enzymes that play a crucial role in cancer cell metabolism.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • The compound's derivatives, such as 2-cyano-3-hydroxy-3-(methylthio)acrylamide, have been studied for their reactions with benzoic acid, leading to products with potential applications in organic synthesis. These reactions involve double rearrangements yielding different cyclic compounds, highlighting the compound's versatility in organic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).

Polymer Technology

  • Acrylamide and its derivatives are central to the development of polymers with specific characteristics. Controlled radical polymerization techniques, such as RAFT (reversible addition−fragmentation chain transfer) polymerization, have been utilized to synthesize homopolymers from monosubstituted acrylamides, offering controlled molecular weight and low polydispersity. This process underscores the importance of acrylamide derivatives in creating polymers for various applications, including biotechnology and materials science (Mori, Sutoh, & Endo, 2005).

Material Science and Corrosion Inhibition

  • Research has also explored the synthesis of new acrylamide derivatives for their application as corrosion inhibitors, highlighting their effectiveness in protecting metals in corrosive environments. Such studies are crucial for industries where metal longevity is critical (Abu-Rayyan et al., 2022).

Polymer Brushes and Catalysis

  • Surface-initiated atom transfer radical polymerization (SI-ATRP) has been employed to graft poly (N-hydroxy methyl acrylamide) onto surfaces, demonstrating its utility in catalyzing coupling reactions. This application is significant in the field of catalysis, where surface modification can lead to enhanced reactivity and specificity (Fu et al., 2013).

Antimicrobial Applications

  • Polycyclic chalcone-containing polyacrylamides have shown promising antimicrobial activity against various bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents. This research is particularly relevant to healthcare and materials science, where antimicrobial properties are increasingly sought after (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).

properties

IUPAC Name

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S/c1-25-19-12-7-16(8-13-19)9-14-20(23)22-15-21(24,18-10-11-18)17-5-3-2-4-6-17/h2-9,12-14,18,24H,10-11,15H2,1H3,(H,22,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNPZFGVQQGHSN-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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